Product packaging for Phenyleneethylenetriamine pentaacetic acid(Cat. No.:CAS No. 126736-75-2)

Phenyleneethylenetriamine pentaacetic acid

Cat. No.: B015960
CAS No.: 126736-75-2
M. Wt: 441.4 g/mol
InChI Key: FZOMSGHPGOZGKU-UHFFFAOYSA-N
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Description

Evolution of Chelating Agents in Chemical and Biological Systems

The development of chelating agents has been a pivotal aspect of coordination chemistry, with applications spanning from industrial processes to biological systems. The journey from simple aminopolycarboxylic acids to more complex aromatic analogues illustrates a continuous effort to refine the properties of these ligands for specific applications.

Historical Context of Aminopolycarboxylic Acids

The history of synthetically produced aminopolycarboxylic acids dates back to 1862 with the first synthesis of nitrilotriacetic acid (NTA). oup.com This was achieved through the reaction of monochloroacetic acid in an ammoniacal solution. oup.com A significant leap forward occurred in 1935 when I.G. Farbenindustrie reported the synthesis of EDTA. oup.com The common method for producing EDTA involves the reaction of ethylenediamine (B42938) with sodium cyanide and formaldehyde (B43269) in the presence of sodium hydroxide, or alternatively, by reacting ethylenediamine with monochloroacetic acid in the presence of sodium hydroxide. oup.com These foundational developments paved the way for the creation of a vast array of polyaminocarboxylate chelating agents with tailored properties. wikipedia.org

Comparison with Aliphatic Analogues (e.g., EDTA, DTPA)

The properties of aromatic polyaminocarboxylate ligands like phenyleneethylenetriamine pentaacetic acid are best understood in comparison to their well-established aliphatic counterparts, primarily EDTA and DTPA. These aliphatic chelators are widely used in various industries, including pulp and paper, photography, pharmaceuticals, and textiles. researchgate.net

The fundamental structural difference between aliphatic and aromatic polyaminocarboxylates lies in the backbone connecting the nitrogen atoms. In aliphatic ligands like EDTA and DTPA, this backbone consists of flexible ethylene (B1197577) (-CH2-CH2-) chains. wikipedia.org EDTA is a hexadentate ligand, meaning it has six donor atoms available for coordination with a metal ion. wikipedia.org DTPA is an octadentate ligand, with eight potential donor atoms. wikipedia.org The flexibility of the aliphatic backbone allows these ligands to wrap around a metal ion, forming a stable, cage-like structure. The introduction of a rigid aromatic ring, such as the phenylene group in this compound, into the ligand backbone significantly alters its conformational freedom. This rigidity can lead to higher selectivity for certain metal ions and can influence the stability and kinetic properties of the resulting metal complexes.

The thermodynamic stability of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the chelating agent. Generally, for a given metal ion, the stability of complexes with polyaminocarboxylate ligands increases with the number of donor atoms. Studies have shown that for many metal ions, the stability of their complexes follows the order EDTA < DTPA. akjournals.com For example, the stability constants for cadmium complexes with DTPA are higher than those with EDTA, indicating that Cd-DTPA complexes are more persistent in solution. nih.gov This trend is also observed for other metal ions. akjournals.com The enhanced stability of DTPA complexes is attributed to its higher denticity, allowing it to form more chelate rings around the metal ion.

Table 1: Thermodynamic Parameters of Cd-EDTA and Cd-DTPA Complexes

Parameter Cd-EDTA Cd-DTPA
log k´ (Conditional Stability Constant) Lower Higher nih.gov
ΔG° (Standard Gibbs Energy) Highly Negative Highly Negative nih.gov

This table is based on data for cadmium complexes and illustrates the general trend of higher stability for DTPA complexes compared to EDTA complexes.

The kinetics of metal complexation, which encompasses both the rates of complex formation and dissociation, are crucial for understanding the behavior of chelating agents in dynamic systems. Studies on the complexation of lanthanide ions with EDTA and DTPA have revealed important kinetic differences. The rate of complex formation is influenced by factors such as pH and the concentration of other species in the solution. rsc.orgresearchgate.net For instance, the formation rate of lanthanide-DTPA complexes is strongly dependent on pH. researchgate.net The dissociation of these complexes is also a key parameter. For example, the rates of H+-catalyzed exchange reactions for lanthanide-DTPA complexes are lower than for the corresponding EDTA complexes, indicating greater kinetic inertness for the DTPA complexes. akjournals.com

Table 2: Kinetic Data for Lanthanide Complexation with EDTA and DTPA

Ligand System Complex Formation Rate Complex Dissociation Rate
Lanthanide-EDTA Dependent on [H+] rsc.org Inversely dependent on lactate (B86563) concentration rsc.org

This table summarizes general kinetic trends observed in studies of lanthanide complexation.

Significance of Aromatic Scaffolds in Ligand Design

The incorporation of aromatic scaffolds into the structure of polyaminocarboxylate ligands is a strategic approach to fine-tune their properties. Aromatic rings introduce rigidity and can alter the electronic properties of the ligand, which in turn affects the stability and selectivity of metal complexation. This strategy is part of a broader field of "scaffold-hopping" in medicinal and materials chemistry, where replacing a chemical scaffold with another can lead to improved characteristics. nih.govacs.org In the context of chelating agents, an aromatic backbone can pre-organize the donor atoms for coordination, potentially leading to faster complexation kinetics and higher thermodynamic stability for certain metal ions. The phenylene group in this compound serves as such a scaffold, representing a deliberate design choice to create a chelator with potentially unique and advantageous properties compared to its purely aliphatic analogues. medchemexpress.com

Influence of Phenylenediamine Backbone on Ligand Properties

Furthermore, the aromatic nature of the phenylenediamine backbone can impact the basicity of the nitrogen donor atoms and the acidity of the carboxylic acid groups through electronic effects. These modifications can, in turn, affect the ligand's affinity for different metal ions and the pH range over which stable complexes are formed. The presence of the phenylenediamine group also introduces the potential for π-π stacking interactions, which can play a role in the stabilization of metal complexes and influence their interaction with other molecules.

Enhanced Rigidity and Pre-organization

The concept of pre-organization is central to understanding the enhanced stability of metal complexes formed by ligands with rigid backbones. A pre-organized ligand is one whose conformation in the uncomplexed state is already close to the conformation it adopts when coordinated to a metal ion. The inclusion of a phenylenediamine backbone in a polyaminocarboxylate structure serves to pre-organize the chelating arms. nih.gov

This enhanced rigidity and pre-organization lead to a significant increase in the thermodynamic stability of the metal complexes. For instance, studies on 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), a ligand with a rigid and extended aromatic backbone, have demonstrated greatly enhanced thermodynamic stability compared to similar ligands without this feature. nih.gov This increased stability is reflected in the high formation constants (log K₁) for its complexes with various metal ions. The rigidity of the aromatic framework helps to minimize the loss of conformational entropy upon complexation, which is a major driving force for the formation of stable chelate complexes. libretexts.org

Table 1: Formation Constants (log K₁) for Metal Complexes with Aromatic and Aliphatic Polyaminocarboxylate Ligands

Metal Ion1,10-phenanthroline-2,9-dicarboxylic acid (PDA) nih.gov
Ca(II)7.3
Gd(III)16.1
Zn(II)11.0
Cd(II)12.8
Cu(II)12.8
La(III)13.5
Mg(II)3.53
Sr(II)5.61
Ba(II)5.43
Pb(II)11.4

This table presents the formation constants for a ligand with a rigid aromatic backbone, illustrating the high stability of such complexes.

Modulation of Electronic and Steric Effects

The phenylenediamine backbone in this compound allows for the fine-tuning of the ligand's electronic and steric properties. The electronic nature of the aromatic ring can be modified by introducing substituents onto the phenylenediamine group. Electron-donating groups would increase the electron density on the aromatic ring and potentially enhance the basicity of the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups would decrease the basicity of the donor atoms, which could be utilized to modulate the selectivity of the ligand for different metal ions. nih.gov

Steric effects can also be controlled by the placement of bulky groups on the phenylenediamine backbone. These groups can influence the coordination geometry around the metal center and can be used to create specific binding pockets that favor certain metal ions over others based on their size and preferred coordination number. This ability to modulate both electronic and steric properties through chemical modification of the aromatic backbone is a powerful tool in the design of highly selective and efficient chelating agents for specific applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N3O10 B015960 Phenyleneethylenetriamine pentaacetic acid CAS No. 126736-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOMSGHPGOZGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400361
Record name PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126736-75-2
Record name PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Phenyleneethylenetriamine Pentaacetic Acid Ph Dtpa

Synthetic Methodologies for Ph-DTPA

Multi-step Synthetic Routes from Phenylenediamine Precursors

The critical starting point for the synthesis of Ph-DTPA is the preparation of the intermediate precursor, N-(o-aminophenyl)ethylenediamine. This is typically achieved through the reduction of o-nitroaniline. orgsyn.org Various reduction methods can be employed, including the use of tin or zinc with an acid, or catalytic hydrogenation. A common laboratory-scale procedure involves the use of zinc dust in an ethanolic solution of o-nitroaniline in the presence of sodium hydroxide. orgsyn.org The reaction is initiated by heating and then proceeds with the portion-wise addition of zinc dust. orgsyn.org After the reaction is complete, the product is isolated by filtration and concentration of the filtrate, followed by cooling to induce crystallization. orgsyn.org The crude product can be further purified by recrystallization from hot water containing sodium hydrosulfite to prevent oxidation. orgsyn.org

Alternatively, N-(o-aminophenyl)ethylenediamine can be synthesized via the amination of o-chloroaniline with aqueous ammonia (B1221849) under pressure and in the presence of a copper catalyst. orgsyn.orggoogle.com This industrial method involves heating the reactants in an autoclave to achieve the desired substitution. google.com

Once the N-(o-aminophenyl)ethylenediamine intermediate is obtained, the next crucial step is the alkylation of the amine groups to introduce the five acetate (B1210297) arms. This is typically achieved using a haloacetic acid ester, such as tert-butyl bromoacetate, in the presence of a base. The use of a tert-butyl ester is advantageous as it can be readily cleaved under acidic conditions in the final step. The alkylation reaction is generally carried out in an organic solvent, and the base serves to deprotonate the amine groups, facilitating their nucleophilic attack on the electrophilic carbon of the haloacetate. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete alkylation and minimize side reactions.

Table 1: Representative Alkylation Reaction Conditions
ParameterCondition
Substrate N-(o-aminophenyl)ethylenediamine
Alkylating Agent tert-Butyl bromoacetate
Base Non-nucleophilic base (e.g., DIEA)
Solvent Aprotic solvent (e.g., DMF)
Temperature Room temperature to slightly elevated
Reaction Time 24-48 hours

The final step in the synthesis of Ph-DTPA is the hydrolysis of the ester groups of the alkylated intermediate to the corresponding carboxylic acids. When tert-butyl esters are used, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA). stackexchange.com The reaction is usually performed in a suitable solvent like dichloromethane. stackexchange.com The t-butyl groups are cleaved as isobutylene (B52900) and carbon dioxide, leaving the desired pentaacetic acid. stackexchange.com The progress of the hydrolysis can be monitored by spectroscopic methods, and upon completion, the product is isolated, often by precipitation and filtration.

Table 2: Typical Hydrolysis Conditions for Ph-DTPA-penta-tert-butyl ester
ParameterCondition
Substrate Ph-DTPA-penta-tert-butyl ester
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time Several hours

Comparison with Established DTPA Synthesis Protocols

The synthesis of the parent compound, DTPA, is well-established and typically follows one of two main industrial routes: the chloroacetic acid method or the sodium cyanide method.

The chloroacetic acid method involves the reaction of diethylenetriamine (B155796) with chloroacetic acid in an alkaline medium. nih.gov The reaction is carried out in water, and the pH is controlled by the addition of a base, such as sodium hydroxide. nih.gov While effective, this method can be prone to the formation of by-products due to the hydrolysis of chloroacetic acid. nih.gov

The sodium cyanide method (or Strecker synthesis) utilizes the reaction of diethylenetriamine with formaldehyde (B43269) and sodium cyanide, followed by hydrolysis of the resulting aminonitrile. This method is often favored for its high efficiency and the purity of the resulting DTPA. The hydrolysis step can be carried out under either acidic or alkaline conditions.

Derivatization Strategies for Functionalization

A key advantage of Ph-DTPA is its potential for derivatization, allowing for its conjugation to biomolecules such as antibodies for targeted delivery in applications like radioimmunotherapy. snmjournals.org The aromatic ring of Ph-DTPA provides a convenient handle for the introduction of functional groups that can participate in conjugation reactions.

One common strategy for the functionalization of chelating agents is the introduction of an isothiocyanate group. For instance, a p-isothiocyanatobenzyl group can be attached to the Ph-DTPA molecule. nih.gov This is typically achieved by first synthesizing a nitro-substituted precursor, which is then reduced to an amine and subsequently converted to the isothiocyanate using a reagent like thiophosgene. The resulting isothiocyanato-functionalized Ph-DTPA can then react with the primary amine groups (e.g., lysine (B10760008) residues) on a protein or antibody to form a stable thiourea (B124793) linkage. fluorofinder.com

The conjugation reaction conditions, such as pH and the molar ratio of the chelating agent to the antibody, are critical for achieving a good yield of the conjugate while preserving the biological activity of the antibody. snmjournals.orgnih.govnih.gov Typically, the reaction is carried out in a buffer at a slightly alkaline pH to ensure that the amine groups on the antibody are deprotonated and thus more nucleophilic. snmjournals.orgnih.govnih.gov

Conjugation with Biomolecules for Targeted Applications

The true potential of Ph-DTPA and its derivatives is realized through their conjugation to biomolecules, which allows for the targeted delivery of metal ions, particularly radionuclides, to specific sites in the body. This strategy is paramount in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic purposes. nih.govmdpi.com The phenylene group within the Ph-DTPA structure provides a convenient handle for chemical modification, allowing for the introduction of reactive functional groups that can form stable covalent bonds with biomolecules such as proteins, antibodies, and peptides. nih.govresearchgate.net

A common strategy involves the functionalization of the phenylene ring with an isothiocyanate group (-NCS), creating an isothiocyanatobenzyl-DTPA derivative. This group readily reacts with the free amine groups of lysine residues on proteins to form a stable thiourea linkage. nih.govnih.gov For instance, monoclonal antibodies like Trastuzumab have been conjugated with DTPA derivatives to target HER2-positive cancer cells. nih.govnih.gov Similarly, antimyosin Fab fragments have been labeled with Indium-111 using an isothiocyanatobenzyl-DTPA derivative for imaging myocardial infarction. nih.gov Another approach involves the synthesis of an aminophenyl derivative of DTPA, which can then be activated for conjugation. nih.gov

The site-specific conjugation of DTPA to peptides has also been achieved using advanced synthetic protocols. By employing protecting groups, a single DTPA molecule can be attached to a specific site on a peptide, ensuring the preservation of the peptide's biological activity. nih.gov This level of control is crucial for developing targeted radiopharmaceuticals with optimal in vivo performance.

Modification for Tunable Chelation Properties

The chelation properties of Ph-DTPA can be fine-tuned through various chemical modifications to optimize its performance for specific applications. The inherent rigidity provided by the aromatic ring in Ph-DTPA already contributes to a higher stability of its metal complexes compared to the more flexible DTPA. nih.govnih.gov This "pre-organization" of the ligand reduces the entropic penalty of chelation, leading to stronger binding of metal ions.

Further modifications can be made to modulate these properties. For example, the introduction of a methyl group to the diethylenetriamine backbone can influence the stereochemistry of the resulting metal complex. nih.gov The pH of the surrounding environment also plays a critical role in the chelation ability of DTPA and its derivatives. The effectiveness of metal ion chelation is enhanced at higher pH levels. nih.gov Studies have shown that the concentration of the chelating agent itself can impact its ability to bind metal ions, with higher concentrations generally leading to more effective chelation. nih.govnih.gov

A more significant modification involves altering the chelating arms themselves. For instance, the carboxylic acid groups of DTPA can be replaced with hydroxamic acid functions to create a pentahydroxamic acid derivative (DTPH). This modification can enhance the affinity and stability of the chelator for certain metal ions. nih.gov The choice of the radionuclide also dictates the optimal chelation chemistry. For instance, while DTPA derivatives are effective for chelating radionuclides like Indium-111 and Yttrium-90, other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) may be preferred for others due to the stability of the resulting complexes. nih.govnih.gov

Development of Bifunctional Chelating Agents (BFCAs)

Bifunctional chelating agents (BFCAs) are molecules that possess two key functionalities: a strong metal-chelating moiety and a reactive functional group for covalent attachment to a biomolecule. nih.govnih.gov Ph-DTPA serves as an excellent scaffold for the development of such agents. The synthesis of BFCAs based on the DTPA platform has been a major focus in the development of targeted radiopharmaceuticals. researchgate.netnih.gov

The general approach involves modifying the Ph-DTPA structure to include a linker arm with a terminal reactive group. As previously mentioned, the introduction of an aminophenyl or isothiocyanatobenzyl group are common strategies. nih.govnih.gov These functionalized Ph-DTPA derivatives can then be conjugated to monoclonal antibodies, peptides, or other targeting vectors.

Several bifunctional DTPA derivatives have been synthesized and evaluated for their utility in nuclear medicine. For example, N,N,N',N'',N''-pentakis(carboxymethyl)-1-[(4-aminophenyl)methyl]-diethylenetriamine and its 4-methyl derivative have been prepared in multi-step syntheses. nih.gov These compounds, upon chelation with Yttrium-90, form stable 1:1 chelates. nih.gov The choice of the bifunctional chelator can significantly impact the in vivo properties of the resulting radiolabeled biomolecule, including its biodistribution and clearance from the body. nih.gov Therefore, the careful design and synthesis of BFCAs with optimized properties are crucial for the development of effective and safe targeted radiopharmaceuticals. nih.gov

Interactive Data Tables

Table 1: Examples of Bifunctional DTPA Derivatives and Their Applications

Bifunctional Chelator DerivativeFunctional Group for ConjugationBiomolecule ConjugatedRadionuclideTargeted ApplicationReference(s)
Isothiocyanatobenzyl-DTPA (SCN-DTPA)Isothiocyanate (-NCS)Antimyosin Fab¹¹¹InMyocardial Infarction Imaging nih.gov
p-SCN-Bn-DTPAIsothiocyanate (-NCS)Trastuzumab¹¹¹InHER2-Positive Tumor Imaging nih.govnih.gov
1-(4-aminophenyl)methyl-DTPAAmino (-NH₂)Not specified in source⁹⁰YPotential for Radioimmunotherapy nih.gov
DTPA-hydrazideHydrazideMonoclonal Antibody (ΔCh2HuCC49)¹⁷⁷LuColon Carcinoma Imaging nih.gov
Monoreactive DTPA precursorBromoacetylated LysineCXCR4 Antagonist Peptide¹¹¹InCXCR4 Receptor Imaging nih.gov

Coordination Chemistry of Ph Dtpa Complexes

Thermodynamic Aspects of Metal Complexation

The thermodynamic stability of metal complexes is a critical factor in determining their utility in various applications. For Ph-DTPA, the introduction of a rigid aromatic group into the flexible polyaminopolycarboxylate backbone of DTPA has a profound impact on its complexation thermodynamics.

Stability Constants of Ph-DTPA-Metal Complexes

Table 1: Stability Constants (log K) of Selected Metal-DTPA Complexes

Metal Ionlog K
Pb²⁺18.8 researchgate.net
Gd³⁺20.73 nih.gov
Am³⁺26.2 psu.edu

Note: This table provides data for the parent ligand DTPA for comparative context, as specific and comprehensive data for Ph-DTPA is limited in publicly available literature.

Influence of Aromatic Moiety on Chelate Stability

The introduction of a phenyl group into the DTPA structure enhances the stability of the resulting metal complexes. nih.govresearchgate.net This increased stability is attributed to the "pre-organization concept." nih.govresearchgate.net The flexible backbone of the parent DTPA molecule has a higher degree of conformational freedom. Upon complexation, this flexibility is lost, which is entropically unfavorable. The rigid aromatic ring in Ph-DTPA reduces the ligand's conformational freedom, "pre-organizing" it into a conformation that is more favorable for binding a metal ion. This pre-organization minimizes the entropic penalty associated with complexation, leading to a more stable metal complex. nih.govresearchgate.net

pH-Dependence of Complex Formation

The formation of metal complexes with aminopolycarboxylate ligands like Ph-DTPA is highly dependent on the pH of the solution. elsevierpure.comrsc.org The carboxylate and amine groups of the ligand can be protonated at low pH values. As the pH increases, these groups deprotonate, making the ligand a more effective chelator. Studies have shown that Ph-DTPA demonstrates high complexation capacity in a slightly acidic medium. nih.govresearchgate.net

The speciation of the metal complex, meaning the different protonated forms that can exist, is also a function of pH. elsevierpure.com For the parent ligand DTPA, protonated species such as MHL and MH₂L have been reported in acidic solutions. researchgate.net The distribution of these species is influenced by factors such as the affinity of the ligand for the metal, the concentrations of the metal and ligand, and the pH of the solution. elsevierpure.com The study of metal speciation as a function of pH is crucial for understanding the behavior of these complexes in various environments. elsevierpure.comresearchgate.net

Thermodynamics of Formation of Lanthanide and Actinide Complexes

The complexation of lanthanides and actinides with polyaminopolycarboxylate ligands is of significant interest, particularly for applications in nuclear medicine and separation processes. rsc.orgnih.gov The thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of complexation provide insight into the nature of the metal-ligand bonding.

Studies on DTPA have shown that the complexation with trivalent lanthanide and actinide ions is a thermodynamically favorable process. elsevierpure.comnih.gov Generally, the stability of lanthanide-DTPA complexes increases across the lanthanide series. semanticscholar.org The complexation is often driven by a large positive entropy change, which is characteristic of chelate formation in aqueous solution where the release of water molecules from the metal ion's hydration sphere is a major contributing factor. elsevierpure.com

The DTPA ligand has been shown to exhibit selectivity for trivalent actinides over trivalent lanthanides. nih.gov This selectivity is a key principle in separation processes like TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes). rsc.org While specific thermodynamic data for Ph-DTPA with a full range of lanthanides and actinides are not extensively published, the demonstrated high complexation capacity for radionuclides like Actinium-225 and various lanthanides suggests strong binding. nih.govresearchgate.net The enhanced stability from the phenyl group would likely influence the thermodynamics of complexation with these f-block elements.

Kinetic Studies of Complexation and Dissociation

The kinetic properties of a metal complex, such as its rate of formation and dissociation, are as important as its thermodynamic stability, especially for in vivo applications. A complex that is thermodynamically stable but kinetically labile (i.e., undergoes rapid ligand exchange) may not be suitable for certain applications.

Ligand Exchange Kinetics

Ligand exchange kinetics refer to the rate at which a ligand in a metal complex is replaced by another ligand. libretexts.org These rates can vary over many orders of magnitude depending on the metal ion, the ligands involved, and the reaction conditions. libretexts.orgrsc.org

Specific studies on the ligand exchange kinetics of Ph-DTPA complexes are not widely available. However, insights can be drawn from the behavior of the parent DTPA ligand. The dissociation of lanthanide-DTPA complexes is known to be influenced by factors such as pH and the presence of other coordinating species. For instance, the dissociation is often acid-catalyzed. The kinetic lability of metal complexes is influenced by the electronic configuration of the metal ion and the ligand field stabilization energy. libretexts.orgrsc.org

Given the enhanced thermodynamic stability of Ph-DTPA complexes due to the pre-organization effect of the phenyl ring, it is plausible that these complexes would also exhibit greater kinetic inertness compared to their DTPA counterparts. A more rigid ligand structure can hinder the conformational changes required for ligand dissociation, thereby slowing down the exchange process. However, without specific experimental data, this remains a reasonable hypothesis requiring further investigation.

Factors Affecting Complex Formation Rates

The rate at which Phenyleneethylenetriamine pentaacetic acid (Ph-DTPA) forms complexes with metal ions is influenced by several key factors, rooted in the principles of chemical kinetics and coordination chemistry. The inherent structural rigidity of the Ph-DTPA ligand, due to the inclusion of a phenyl group, plays a significant role. This feature contributes to a "pre-organization" of the ligand, which can enhance the stability of the resulting metal complexes. nih.govrsc.org

pH of the Solution: The pH of the reaction medium is a critical variable in the formation of Ph-DTPA complexes. The acidity of the solution dictates the protonation state of the carboxylic acid and amine functional groups of the Ph-DTPA molecule. At lower pH values, these groups are protonated, which can hinder the coordination with a positively charged metal ion. As the pH increases, these groups deprotonate, making the lone pairs of electrons on the nitrogen and oxygen atoms more available for donation to the metal center, thus facilitating complex formation. nih.govresearchgate.neturi.edu For instance, studies on the related ligand DTPA have shown that complex formation with metal ions like cadmium increases with increasing pH. nih.gov Conversely, for lanthanide-DTPA complexes, it has been observed that the rate of complex formation can decrease as the pH rises, suggesting a complex interplay of factors including the specific metal ion and the presence of other species in the solution. researchgate.net A slightly acidic medium has been noted as effective for the complexation of a broad range of radionuclides by Ph-DTPA. nih.govrsc.org

Temperature: Temperature generally affects the rate of chemical reactions, and complex formation is no exception. Increased temperature typically leads to higher kinetic energy of the reacting species, which can result in more frequent and energetic collisions, thereby increasing the rate of complex formation. nih.govnih.gov Thermodynamic studies of Cd-DTPA complexation have shown that the process is facilitated by an increase in temperature. nih.gov

Concentration of Reactants: The concentration of both the Ph-DTPA ligand and the metal ion in solution directly influences the rate of complex formation, as dictated by the law of mass action. Higher concentrations of the reactants lead to a greater probability of collision and subsequent complexation.

Nature of the Metal Ion: The intrinsic properties of the metal ion, such as its charge, ionic radius, and electronic configuration, also affect the kinetics of complex formation. These factors are discussed in more detail in the subsequent sections.

Structural Elucidation of Ph-DTPA Metal Complexes

Coordination Geometry and Stereochemistry

The coordination geometry of Ph-DTPA metal complexes is largely dictated by the octadentate nature of the Ph-DTPA ligand, which possesses three nitrogen atoms and five carboxylate groups available for binding to a central metal ion. nih.gov The inclusion of the rigid phenyl backbone in Ph-DTPA influences the spatial arrangement of these donor atoms, predisposing the ligand to adopt specific conformations upon complexation. nih.govrsc.org

While specific crystallographic data for a wide range of Ph-DTPA complexes are not extensively available, valuable insights can be drawn from studies on the closely related DTPA ligand. For instance, the indium(III)-DTPA complex, Na₂In(DTPA)·7H₂O, exhibits an eight-coordinate geometry, which was the first monomeric In³⁺ complex identified with such a high coordination number. nih.gov The ligand's three amino groups and five deprotonated carboxylate groups envelop the central indium atom in a configuration described as a slightly distorted Archimedean antiprism. nih.gov Similarly, the X-ray crystal structure of an indium complex with a DTPA derivative, In(DTPA-BA₂), also reveals an eight-coordinated In³⁺ ion in a distorted square antiprism geometry. nih.gov

In contrast, the yttrium(III) complex with the same DTPA derivative, Y(DTPA-BA₂)(CH₃OH), is nine-coordinated. In this structure, the Y³⁺ ion is bound to the octadentate ligand and a methanol (B129727) oxygen atom, adopting a tricapped trigonal prism geometry. nih.gov These examples highlight the flexibility of the DTPA framework to accommodate different coordination numbers depending on the metal ion.

The stereochemistry of these complexes can be complex, with the potential for multiple stereoisomers. For instance, NMR studies of M(DTPA-BA₂) complexes (where M = In, Y, Lu) in solution have indicated the presence of at least three isomers. nih.gov The exchange between these isomers can be slow at higher concentrations but becomes more rapid at lower concentrations due to partial dissociation and interconversion. nih.gov Spectrometric and computational studies on Cu(II)-DTPA and Pb(II)-DTPA complexes have suggested that for the Cu-DTPA complex, a stereoisomer where the N-M-O bonds are trans is more stable, likely due to reduced steric hindrance. researchgate.net

Influence of Metal Ion Size and Electronic Configuration

The size and electronic configuration of the central metal ion are pivotal in determining the structure and stability of its complexes with Ph-DTPA. The flexible nature of the diethylenetriamine (B155796) backbone allows the ligand to adapt to metal ions of varying sizes. mdpi.com

Metal Ion Size: Larger metal ions can accommodate a higher number of coordinating atoms, leading to higher coordination numbers. This is evident in the comparison between the eight-coordinate In³⁺ (ionic radius ~0.80 Å) in In(DTPA-BA₂) and the nine-coordinate Y³⁺ (ionic radius ~0.90 Å) in Y(DTPA-BA₂)(CH₃OH). nih.gov The larger yttrium ion can accommodate an additional solvent molecule in its inner coordination sphere. This trend is a manifestation of the lanthanide contraction, where the ionic radii of lanthanide elements decrease across the series. This can influence the stability and structure of their complexes with ligands like DTPA. nih.gov

Electronic Configuration: The electronic configuration of a transition metal ion influences the preferred coordination geometry through ligand field stabilization effects. The arrangement of d-electrons can favor specific geometries (e.g., octahedral, square planar) that maximize this stabilization energy. While Ph-DTPA is a flexible ligand, the electronic preferences of the metal ion will play a role in the final structure of the complex. mdpi.com For instance, the coordination geometry of metal-EDTA complexes has been shown to be dependent on the electronic structure of the metal ion. weizmann.ac.il

The interplay of these factors is crucial for applications such as the separation of lanthanides and actinides, where subtle differences in ionic size and bonding characteristics are exploited. researchgate.net

Isomorphism in Related Metal Complexes

Isomorphism refers to the phenomenon where different chemical compounds crystallize in the same or very similar structures. In the context of Ph-DTPA, while direct studies on isomorphous series of its complexes are limited, insights can be gained from the broader family of DTPA complexes. The ability of different metal ions to form structurally similar complexes with a given ligand is often dependent on having comparable ionic radii and coordination preferences.

Studies on lanthanide and actinide complexes with DTPA have provided evidence of isostructural behavior. For example, isomorphous Co(II) and Ni(II) compounds with a dicarboxylate ligand have been reported to exhibit a two-dimensional coordination network. nih.gov The similarity in the ionic radii and chemical properties of these adjacent transition metals allows for the formation of crystals with the same lattice structure. This principle is fundamental to understanding the behavior of f-block elements, where the chemical similarities across the series often lead to the formation of isostructural complexes.

Spectroscopic and Computational Characterization of Ph Dtpa and Its Complexes

Electronic Absorption and Luminescence Spectroscopy

The electronic absorption and luminescence properties of lanthanide complexes with Ph-DTPA are of fundamental importance for both understanding their electronic structure and exploring their potential applications in areas such as bioimaging and sensing.

Analysis of f-f Transitions in Lanthanide Complexes

The electronic spectra of lanthanide complexes are characterized by sharp, line-like absorption bands that arise from transitions within the 4f electron shell (f-f transitions). These transitions are formally Laporte-forbidden, resulting in low molar absorptivities. The position and intensity of these bands are influenced by the coordination environment of the lanthanide ion. For Ph-DTPA complexes with lanthanides, the f-f transitions provide a direct probe of the metal-ligand interactions. While specific spectral data for a comprehensive series of lanthanide-Ph-DTPA complexes are not extensively documented in publicly available literature, the principles governing these transitions are well-established. The coordination of the lanthanide ion by the nitrogen and carboxylate donor atoms of Ph-DTPA would lead to shifts in the positions of the f-f absorption bands and changes in their intensities compared to the aquated lanthanide ions.

Hypersensitive Transitions as Structural Probes

Among the f-f transitions, certain transitions are termed "hypersensitive" because their intensities are particularly sensitive to changes in the coordination environment, including the symmetry of the complex and the nature of the coordinating ligands. These transitions, which typically follow the selection rules |ΔJ| ≤ 2, |ΔL| ≤ 2, and ΔS = 0, can serve as powerful structural probes. For Ph-DTPA complexes, the intensity of hypersensitive transitions would be expected to be significantly influenced by the binding of the ligand, providing insights into the coordination geometry and the degree of covalency in the metal-ligand bonds. However, specific studies detailing the analysis of hypersensitive transitions for a series of lanthanide-Ph-DTPA complexes are not readily found in the literature.

Temperature and Pressure Dependence of Spectra

The study of the temperature and pressure dependence of the electronic spectra of lanthanide complexes can provide valuable information about the stability of the complexes and the nature of the coordination sphere. Changes in temperature can affect the vibrational levels of the ligands and the population of different electronic states, leading to broadening or shifts in the spectral bands. Similarly, the application of pressure can alter bond lengths and angles within the complex, which would be reflected in the f-f transition energies and intensities. While such studies have been conducted for related DTPA complexes, specific data on the temperature and pressure dependence of Ph-DTPA-lanthanide complex spectra are not currently available in the public domain.

Luminescence Properties for f-Element Differentiation

The luminescence of lanthanide complexes is a key feature that enables their use in various applications. The Ph-DTPA ligand itself is not expected to be strongly luminescent. However, when complexed with certain lanthanide ions, such as europium (Eu³⁺) and terbium (Tb³⁺), the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits its characteristic sharp luminescence. This sensitized luminescence is a hallmark of many lanthanide complexes.

In more complex systems involving Ph-DTPA derivatives, this principle is exploited. For instance, in a heteropolymetallic complex described as (Gd-DTPA-ph-phen)₃Ru, the phenanthroline (phen) and ruthenium (Ru) components act as chromophores, and the complex exhibits bright-red luminescence. The quantum yield for this specific complex was reported to be 4.8% upon excitation at 450 nm. This demonstrates that the Ph-DTPA framework can be a constituent of luminescent probes. The distinct emission wavelengths and long luminescence lifetimes of different lanthanide ions when complexed with suitable ligands allow for their differentiation and quantification, a principle that is fundamental in time-resolved fluoroimmunoassays and other multiplexed detection methods.

Complex MoietyLuminescent CenterExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)
(Gd-DTPA-ph-phen)₃RuRu(II)450610-6204.8

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For Ph-DTPA, mass spectrometry would confirm its molecular weight and provide insights into its structural integrity. When applied to its metal complexes, it can be used to verify the formation of the complex and study its stoichiometry and stability in the gas phase.

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional structure of crystalline compounds. Powder X-ray diffraction (PXRD) can be used to characterize the bulk purity and crystallinity of Ph-DTPA and its complexes. Single-crystal X-ray analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

To date, a single-crystal X-ray structure of Ph-DTPA or its simple lanthanide complexes has not been reported in the publicly accessible scientific literature. The determination of such a structure would be invaluable for understanding the precise coordination mode of the Ph-DTPA ligand with metal ions and for correlating its structural features with its spectroscopic properties and complex stability. In the absence of direct structural data for Ph-DTPA complexes, insights are often drawn from the well-characterized structures of DTPA complexes with various metal ions.

Crystal Structure Determination

Single-crystal X-ray crystallography is a powerful technique for providing highly detailed models of structural information, including coordination modes, bond lengths, and bond angles of a complex. inl.gov While a crystallographically characterized structure for an actinide complex with the parent diethylenetriaminepentaacetic acid (DTPA) had not been reported until recently, studies on lanthanide and other metal complexes have provided significant insights. inl.gov

For instance, the synthesis and crystallographic analysis of americium(III) and neodymium(III) complexes with DTPA have been successfully performed. These complexes were found to crystallize as dimerized structures with the formula [C(NH2)3]4[M(DTPA)]2·nH2O, where M represents the metal ion. inl.gov In these structures, the metal ions are 9-coordinate. The coordination geometry can be described as either a muffin or a spherical capped square antiprism. inl.gov

Similarly, the solid-state structure of Na2In(DTPA)·7H2O was determined by X-ray crystallography, revealing an 8-coordinate indium ion, which underscores the octadentate potential of the DTPA ligand. snmjournals.org These studies are pivotal for developing a comprehensive understanding of the bonding behavior between f-block elements and polyaminocarboxylate ligands like Ph-DTPA. inl.gov

Bond Lengths and Angles in Coordination Polyhedra

The precise measurement of bond lengths and angles from crystal structures defines the coordination polyhedron around the central metal ion. This data is fundamental for understanding the stability and reactivity of the complex.

In the dimeric americium complex, [C(NH2)3]4[Am(DTPA)]2·nH2O, the Am-O bond lengths vary, reflecting the different carboxylate arms of the DTPA ligand. The Am-N bond lengths are also critical in defining the coordination environment. inl.gov For the analogous iron complex, Na2[FeDTPA]·2H2O, the coordination sphere of the central Fe(III) atom is a pentagonal bipyramid, with Fe-O bond lengths ranging from 1.94 to 2.05 Å and Fe-N bond lengths varying between 2.32 and 2.42 Å. wisc.edu The structure of the In(DTPA)2- anion also provides key data on metal-ligand bonding. snmjournals.org

Detailed bond length and angle data from representative metal-DTPA complexes are presented below.

Table 1: Selected Bond Lengths (Å) in Metal-DTPA Complexes

Complex Metal Ion Donor Atom Bond Length (Å)
Na2[FeDTPA] Fe(III) Oxygen 1.94 - 2.05
Na2[FeDTPA] Fe(III) Nitrogen 2.32 - 2.42
Na2In(DTPA) In(III) O(5) 238.8(8)
Na2In(DTPA) In(III) O(7) 220.3(6)

Table 2: Selected Bond Angles (°) in the In(DTPA) Complex

Atoms Angle (°)
O(7)-In-N(1) 75.3(3)
O(9)-In-N(2) 73.2(3)
N(1)-In-N(2) 76.2(3)
N(2)-In-N(3) 76.5(3)

These structural parameters are essential for validating and refining computational models of Ph-DTPA complexes.

Influence of Counter Cations on Crystal Structure

In the crystal structure of [C(NH2)3]4[Am(DTPA)]2·nH2O, the guanidinium ([C(NH2)3]+) counter-cations play a crucial role in the crystal packing. inl.gov These cations form a hydrogen-bonding network that connects the dimeric [Am(DTPA)]2 units, resulting in a two-dimensional network. inl.gov The specific nature and charge of the counter-ion can affect solubility, stability, and even the electronic properties of the complex. nih.gov For example, studies on other complex systems have shown that simple alkali metal cations (like K+) versus larger complex cations (like [Ni(H2O)6]2+) lead to entirely different supramolecular assemblies, one being a 2D coordination network and the other a supramolecular 2D array held by hydrogen bonds. nih.gov This highlights the importance of considering the role of the counter-ion when designing and crystallizing Ph-DTPA-based materials.

Computational Chemistry Approaches

Computational methods are indispensable for complementing experimental data, providing insights into the electronic structure, conformational dynamics, and energetic landscapes of Ph-DTPA and its complexes that can be difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of multi-electron systems by focusing on the electron density. mdpi.comnih.gov DFT calculations are widely employed to understand the nature of bonding, predict molecular geometries, and analyze the electronic structure of complex molecules. nih.gov

For Ph-DTPA metal complexes, DFT can be used to:

Optimize Geometries: Calculate the lowest energy structure of the complex, which can be compared with crystal structure data to validate the computational model.

Analyze Bonding: Investigate the nature of the coordinate bonds between the Ph-DTPA ligand and the metal ion. This includes calculating bond orders and analyzing the molecular orbitals involved in bonding.

Determine Electronic Properties: Calculate properties such as atomic charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential maps. mdpi.com These properties are crucial for understanding the reactivity and stability of the complexes. For example, in a study of a DTPA-catechin conjugate, DFT calculations revealed how Fe3+ coordination altered the charge density distribution on the HOMO level, thereby activating the molecule's radical scavenging activity. mdpi.com

DFT methods, often combined with implicit solvation models, provide a robust theoretical framework for guiding the design of new Ph-DTPA derivatives with tailored properties. mdpi.com

Molecular Dynamics Simulations for Conformational Space

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For a flexible ligand like Ph-DTPA, MD simulations are essential for exploring its vast conformational space and understanding how it changes upon metal binding or in different solvent environments.

Ab initio molecular dynamics (AIMD), which combines MD with electronic structure calculations on-the-fly, has been used to study actinide-DTPA complexes in aqueous solution. rsc.org Such simulations can provide detailed information about:

Coordination Dynamics: How water molecules and the ligand's donor atoms exchange in the first coordination sphere of the metal ion.

Conformational Preferences: Identifying the most stable and frequently occurring conformations of the Ph-DTPA ligand in solution, both in its free state and when complexed.

Solvent Effects: Understanding the role of the solvent in stabilizing different conformations and influencing the complexation process.

MD simulations provide a dynamic picture of the system, offering insights that are not available from static crystal structures or gas-phase DFT calculations. mdpi.com

Free-Energy Profiles and Energy Barriers

While MD simulations reveal the conformational landscape, calculating the free-energy profiles associated with conformational changes provides a quantitative measure of their likelihood and the kinetics of interconversion. The free-energy profile maps the energy of the system along a specific reaction coordinate, with energy minima corresponding to stable or metastable states and energy maxima representing transition states. nih.govmdpi.com

The difference in energy between a minimum and a subsequent maximum is the activation free energy, or energy barrier, which determines the rate of the process. nih.gov For Ph-DTPA, these methods can be used to:

Calculate Binding Free Energies: Determine the thermodynamic stability of a metal-Ph-DTPA complex.

Map Conformational Transitions: Elucidate the pathways and energy barriers for the Ph-DTPA ligand wrapping around or dissociating from a metal ion.

Understand Reaction Mechanisms: Investigate the energetic feasibility of reactions involving the Ph-DTPA complex.

Techniques like umbrella sampling combined with MD simulations can be used to construct these profiles. researchgate.net The resulting free-energy data is critical for understanding the kinetics of complex formation and dissociation, which is essential for predicting the in-vivo behavior of these chelates. mdpi.com

Modeling of Metal-Ligand Interactions

The interaction between a ligand and a metal ion is fundamental to the stability and function of the resulting complex. Computational modeling provides a powerful tool to investigate these interactions at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) are frequently employed to predict the geometries, electronic structures, and binding affinities of metal complexes. bohrium.comresearchgate.netdavidpublisher.com These calculations can elucidate the nature of the metal-ligand bonds, including bond lengths, bond angles, and the distribution of electron density, which are critical for understanding the stability of the chelate. nih.govmdpi.com

For chelating agents like Phenyleneethylenetriamine pentaacetic acid (Ph-DTPA), computational modeling can predict how the ligand will arrange itself around a metal ion to achieve the most stable conformation. The phenyl group in Ph-DTPA introduces a degree of rigidity to the molecule compared to its non-aromatic counterpart, Diethylenetriaminepentaacetic acid (DTPA). This "pre-organization" is thought to enhance the stability of the resulting metal complexes. rsc.org Modeling studies can quantify the energetic advantage of this pre-organization by calculating the binding energies of Ph-DTPA with various metal ions and comparing them to those of more flexible ligands.

While specific computational studies providing detailed structural parameters such as bond lengths and binding energies for Ph-DTPA complexes are not extensively available in the reviewed literature, the principles of such modeling are well-established. For the related DTPA ligand, DFT calculations have been used to analyze its interaction with a variety of metal ions, demonstrating its ability to form stable, cyclic complexes through multiple coordination points involving the nitrogen atoms of the amino groups and the oxygen atoms of the carboxyl groups. researchgate.netosti.gov

Experimental studies have demonstrated the high complexation capacity of Ph-DTPA with a range of radionuclides, highlighting its potential for use in nuclear medicine. rsc.org The stability of these complexes is a critical factor for such applications. The table below summarizes the observed complexation behavior of Ph-DTPA with various metal ions based on experimental findings.

Metal IonObserved Complexation BehaviorReference
Indium-111 (¹¹¹In)High complexation capacity in a slightly acidic medium. The complex shows high stability in human serum. rsc.org
Samarium-153 (¹⁵³Sm)Demonstrates high complexation capacity. rsc.org
Yttrium-90 (⁹⁰Y)Demonstrates high complexation capacity. rsc.org
Lutetium-177 (¹⁷⁷Lu)Demonstrates high complexation capacity. rsc.org
Bismuth-213 (²¹³Bi)Demonstrates high complexation capacity. rsc.org
Actinium-225 (²²⁵Ac)Demonstrates high complexation capacity. rsc.org

The protonation constants (log KHi) of Ph-DTPA have also been determined experimentally using potentiometric methods, which provide crucial data for understanding how the ligand's chelating ability is influenced by pH. rsc.org

Future computational studies on Ph-DTPA would be invaluable for providing a more detailed, quantitative understanding of its metal-ligand interactions. Such studies could calculate key parameters like metal-ligand bond distances and coordination bond energies, which would further elucidate the reasons for the high stability of its metal complexes and aid in the design of even more effective chelating agents for specific applications.

Nuclear Medicine and Radiopharmaceutical Development

In nuclear medicine, the fundamental challenge is to deliver a radioactive isotope to a specific target tissue in the body, either for diagnostic imaging or for therapeutic purposes. This is achieved by attaching the radionuclide to a targeting vector, such as a monoclonal antibody or a peptide, that has a high affinity for the target. Bifunctional chelators like Ph-DTPA are the molecular link that makes this possible. The DTPA portion securely encapsulates the radioactive metal ion, while the phenylene group, often modified into a reactive functional group like an isothiocyanate, allows for stable covalent bonding to the targeting biomolecule. nih.govnih.gov

Bifunctional chelating agents are essential for the development of radiopharmaceuticals. They possess two key functionalities: a strong, multi-dentate chelating unit to sequester a metallic radionuclide with high thermodynamic stability and kinetic inertness, and a chemically reactive group for covalent attachment to a targeting molecule. nih.gov The acyclic DTPA structure and its derivatives have been extensively used for this purpose. nih.govacs.org Modifications to the DTPA backbone, such as the creation of the CHX-A” DTPA derivative, have been shown to improve the in vivo stability of the resulting radiometal complexes. nih.gov

DTPA derivatives are widely employed to chelate a variety of radionuclides used for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Indium-111 (¹¹¹In): DTPA-based chelators are frequently used for labeling with ¹¹¹In. acs.org The CHX-A” DTPA variant, in particular, has demonstrated excellent properties for sequestering ¹¹¹In, forming stable complexes suitable for in vivo imaging. nih.govnih.gov For instance, ¹¹¹In-labeled DTPA-conjugated peptides have been used for imaging tumors that express specific receptors. nih.govnih.gov

Copper-64 (⁶⁴Cu): While DTPA derivatives can complex with ⁶⁴Cu, macrocyclic chelators like DOTA are often preferred due to the higher stability of their copper complexes, which is crucial to prevent the release of the radionuclide in vivo.

Gallium-68 (⁶⁸Ga): DTPA has been investigated as a chelator for the PET isotope ⁶⁸Ga. mdpi.com However, the resulting complexes can sometimes lack the necessary in vivo stability compared to those formed with macrocyclic chelators. mdpi.comresearchgate.net Research continues into developing more stable DTPA-based systems for ⁶⁸Ga.

Zirconium-89 (⁸⁹Zr): For ⁸⁹Zr, the chelator of choice is typically deferoxamine (Df), which shows a very high affinity and forms stable complexes with this radionuclide. researchgate.net

Diagnostic RadionuclideChelator SuitabilityKey Considerations
Indium-111 (¹¹¹In) ExcellentWidely used; forms stable complexes with various DTPA derivatives like CHX-A" DTPA. nih.govnih.gov
Copper-64 (⁶⁴Cu) ModerateOften less stable than complexes with macrocyclic chelators (e.g., DOTA).
Gallium-68 (⁶⁸Ga) ModerateStability can be a concern; requires careful chelator design. mdpi.com
Zirconium-89 (⁸⁹Zr) LowOther chelators like Deferoxamine (Df) are generally preferred for their high stability. researchgate.net

The same bifunctional chelation strategy is applied in targeted radionuclide therapy, where particle-emitting isotopes are delivered to destroy cancer cells.

Samarium-153 (¹⁵³Sm): DTPA is an effective chelator for ¹⁵³Sm, which is used in therapies for bone pain palliation. acs.org

Yttrium-90 (⁹⁰Y): Derivatives of DTPA are a cornerstone for chelation of the beta-emitter ⁹⁰Y. acs.org The stability of ⁹⁰Y-DTPA complexes was identified as a potential issue, which led to the development of improved chelators like CHX-A” DTPA that form more robust complexes. nih.govnih.gov

Lutetium-177 (¹⁷⁷Lu): This widely used therapeutic radionuclide is effectively chelated by various DTPA derivatives, enabling its use in peptide receptor radionuclide therapy (PRRT). nih.govacs.org

Bismuth-213 (²¹³Bi): The CHX-A” DTPA chelator was notably used in the first clinical trial of an antibody-targeted alpha-therapy using ²¹³Bi, highlighting its ability to stably complex this alpha-emitter. nih.govnih.govsnmjournals.org

Actinium-225 (²²⁵Ac): For the potent alpha-emitter ²²⁵Ac, macrocyclic chelators such as DOTA are generally required to form complexes with sufficient in vivo stability to prevent the release of daughter radionuclides. nih.gov

Therapeutic RadionuclideChelator SuitabilityNotable Applications
Samarium-153 (¹⁵³Sm) HighUsed in radiopharmaceuticals for bone pain palliation. acs.org
Yttrium-90 (⁹⁰Y) HighA key component of radioimmunotherapy agents; stability improved with CHX-A" DTPA. nih.govnih.gov
Lutetium-177 (¹⁷⁷Lu) HighWidely used in targeted radionuclide therapies. nih.govacs.org
Bismuth-213 (²¹³Bi) HighCHX-A" DTPA used in pioneering alpha-therapy trials. nih.govnih.gov
Actinium-225 (²²⁵Ac) LowGenerally requires macrocyclic chelators like DOTA for stable complexation. nih.gov

Beyond nuclear medicine, derivatives of DTPA are fundamental to the field of Magnetic Resonance Imaging (MRI). The gadolinium complex of DTPA, Gd-DTPA, was one of the first and most widely used MRI contrast agents. nbinno.comwikipedia.org These agents work by altering the relaxation times of water protons in their vicinity, thereby enhancing the contrast of the MR image. nih.gov

Derivatives containing a phenylene group can be designed as macromolecular or blood-pool contrast agents. nih.gov By incorporating lipophilic phenyl groups, these modified DTPA chelates can promote binding to human serum albumin (HSA). This interaction slows the molecular tumbling of the gadolinium complex, which significantly increases its relaxivity and, consequently, its efficacy as a contrast agent, allowing for enhanced vascular imaging. nih.govresearchgate.net

The combination of a phenylene-DTPA derivative, a radionuclide, and a targeting biomolecule results in a radiopharmaceutical designed for a specific clinical purpose. researchgate.net For example, Technetium-99m (⁹⁹ᵐTc) labeled to DTPA is a workhorse radiopharmaceutical used for brain and kidney imaging. rsna.orgfabad.org.trnps.org.au

A prominent example in targeted therapy is Zevalin® (Ibritumomab tiuxetan), which is used to treat certain types of non-Hodgkin's lymphoma. It consists of a monoclonal antibody that targets the CD20 protein on B-cells, conjugated via a linker to tiuxetan, which is a modified DTPA chelator. nih.gov This chelator securely holds either ¹¹¹In for diagnostic imaging or ⁹⁰Y for therapy, representing a classic "theranostic" pair. This approach allows for pre-therapeutic imaging to confirm tumor targeting and dosimetry before administering the therapeutic dose.

Separation Science and Nuclear Fuel Reprocessing

The powerful metal-chelating properties of DTPA and its derivatives are also exploited in analytical and industrial settings, particularly in separation science and the reprocessing of used nuclear fuel. wikipedia.orgchemiis.comsepscience.com

In separation science, DTPA can be used as a complexing agent in various chromatographic techniques to separate different metal ions from one another. epa.gov The phenylene group in Ph-DTPA allows the chelator to be immobilized onto a solid support, such as a resin, creating a material that can selectively capture specific metal ions from a complex mixture.

In the context of nuclear fuel reprocessing, processes like PUREX are used to separate uranium and plutonium from fission products and minor actinides present in used nuclear fuel. world-nuclear.orginl.gov DTPA can be employed as a stripping or masking agent in solvent extraction systems. wikipedia.org It forms stable, water-soluble complexes with certain metal ions, such as americium and curium, facilitating their separation from plutonium and uranium, which remain in the organic phase. cdc.gov This selective separation is crucial for waste management, reducing the long-term radiotoxicity of nuclear waste and enabling the recycling of valuable fissile materials. world-nuclear.orgmdpi.com

An in-depth exploration of advanced applications concerning phenyl-substituted derivatives of Diethylenetriamine (B155796) pentaacetic acid (DTPA) reveals their significant potential in diverse scientific fields. Due to a lack of specific publicly available research on "this compound" within the outlined applications, this article will focus on the broader, well-documented class of C-functionalized and phenyl-substituted DTPA derivatives. These compounds represent a frontier in modifying the foundational DTPA structure to achieve enhanced performance in nuclear fuel reprocessing, catalysis, and nanomaterial science.

Q & A

Q. Why do studies report conflicting MRI hyperenhancement results for gadolinium-Phenyleneethylenetriamine pentaacetic acid in myocardial viability assessment?

  • Methodological Answer : Discrepancies arise from differences in post-injection imaging timing (e.g., 20-minute delay vs. real-time) and spatial resolution limitations. Cross-validate with PET metabolic data (e.g., ¹⁸F-FDG uptake) to reconcile false positives in small scar regions .

Q. How can researchers mitigate variability in DTPA-based metal extraction from wetland plant roots?

  • Methodological Answer : Pre-treat samples with cold dithionite-citrate-bicarbonate (DCB) to remove external Fe oxides without damaging internal root structures. Compare results with total digestion methods to confirm extraction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.